6-(3-fluorophenyl)-2-[1-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)azetidin-3-yl]-2,3-dihydropyridazin-3-one
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Overview
Description
6-(3-fluorophenyl)-2-[1-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)azetidin-3-yl]-2,3-dihydropyridazin-3-one is a synthetic organic compound that belongs to the class of pyridazinones. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of fluorophenyl, phenyltriazole, and azetidinyl groups in its structure suggests that it may exhibit unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3-fluorophenyl)-2-[1-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)azetidin-3-yl]-2,3-dihydropyridazin-3-one typically involves multi-step organic reactions. The starting materials and reagents may include fluorobenzene derivatives, triazole compounds, and azetidinones. Common synthetic routes may involve:
Nucleophilic substitution: reactions to introduce the fluorophenyl group.
Cyclization: reactions to form the triazole ring.
Condensation: reactions to link the azetidinone and pyridazinone moieties.
Industrial Production Methods
Industrial production of this compound would require optimization of reaction conditions to ensure high yield and purity. This may involve:
Catalysts: to accelerate the reactions.
Solvents: to dissolve reactants and control reaction rates.
Temperature and pressure control: to optimize reaction kinetics.
Chemical Reactions Analysis
Types of Reactions
6-(3-fluorophenyl)-2-[1-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)azetidin-3-yl]-2,3-dihydropyridazin-3-one can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.
Reduction: Addition of hydrogen atoms or removal of oxygen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes and interactions.
Medicine: Potential therapeutic agent for treating diseases.
Industry: As an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 6-(3-fluorophenyl)-2-[1-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)azetidin-3-yl]-2,3-dihydropyridazin-3-one would depend on its specific molecular targets and pathways. It may interact with enzymes, receptors, or other biomolecules to exert its effects. Detailed studies would be required to elucidate these mechanisms.
Comparison with Similar Compounds
Similar Compounds
Pyridazinone derivatives: Known for their anti-inflammatory and anti-cancer properties.
Triazole compounds: Widely used as antifungal agents.
Azetidinones: Important intermediates in the synthesis of β-lactam antibiotics.
Uniqueness
The unique combination of fluorophenyl, phenyltriazole, and azetidinyl groups in 6-(3-fluorophenyl)-2-[1-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)azetidin-3-yl]-2,3-dihydropyridazin-3-one may confer distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
6-(3-fluorophenyl)-2-[1-(2-phenyltriazole-4-carbonyl)azetidin-3-yl]pyridazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17FN6O2/c23-16-6-4-5-15(11-16)19-9-10-21(30)28(25-19)18-13-27(14-18)22(31)20-12-24-29(26-20)17-7-2-1-3-8-17/h1-12,18H,13-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEBYWOLSAHNAOP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=NN(N=C2)C3=CC=CC=C3)N4C(=O)C=CC(=N4)C5=CC(=CC=C5)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17FN6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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